Propan-2-yl 4-(cyclopropylamino)-4-oxobutanoate
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Overview
Description
Propan-2-yl 4-(cyclopropylamino)-4-oxobutanoate is a chemical compound with a unique structure that includes a cyclopropylamino group and an oxobutanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(cyclopropylamino)-4-oxobutanoate typically involves the esterification of 4-(cyclopropylamino)-4-oxobutanoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-(cyclopropylamino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can replace the cyclopropylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 4-(cyclopropylamino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-(cyclopropylamino)-4-oxobutanoate involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The oxobutanoate ester may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 4-(methylamino)-4-oxobutanoate
- Propan-2-yl 4-(ethylamino)-4-oxobutanoate
- Propan-2-yl 4-(propylamino)-4-oxobutanoate
Uniqueness
Propan-2-yl 4-(cyclopropylamino)-4-oxobutanoate is unique due to the presence of the cyclopropylamino group, which imparts distinct steric and electronic properties. This uniqueness can result in different biological activities and chemical reactivity compared to its analogs with linear or branched alkylamino groups.
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
propan-2-yl 4-(cyclopropylamino)-4-oxobutanoate |
InChI |
InChI=1S/C10H17NO3/c1-7(2)14-10(13)6-5-9(12)11-8-3-4-8/h7-8H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
XZCBANWTBPHDIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCC(=O)NC1CC1 |
Origin of Product |
United States |
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